1-cyclohexyl-3-methylbutan-1-ol
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Overview
Description
1-Cyclohexyl-3-methylbutan-1-ol is an organic compound with the molecular formula C11H22O. It is a cyclic alcohol, characterized by a cyclohexyl group attached to a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-methylbutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-methylbutanal in the presence of a suitable solvent like diethyl ether. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-Cyclohexyl-3-methylbutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the methylbutan-1-ol chain.
3-Methyl-1-butanol: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanol: Similar in structure but has a different alkyl chain.
Uniqueness
1-Cyclohexyl-3-methylbutan-1-ol is unique due to its combination of a cyclohexyl group and a methylbutan-1-ol chain. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
62106-66-5 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
CQTNIPYUFMHSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1CCCCC1)O |
Purity |
95 |
Origin of Product |
United States |
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